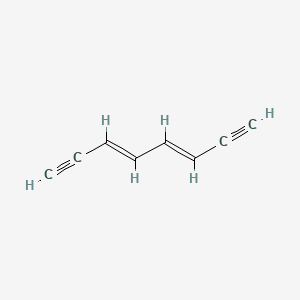
(E),(E)-Octa-3,5,7-triene-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E),(E)-Octa-3,5,7-triene-1-yne is an organic compound characterized by its unique structure featuring alternating double and triple bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E),(E)-Octa-3,5,7-triene-1-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes using palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (E),(E)-Octa-3,5,7-triene-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Halogenation reactions using halogens like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Bromine or chlorine in an organic solvent like dichloromethane.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(E),(E)-Octa-3,5,7-triene-1-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (E),(E)-Octa-3,5,7-triene-1-yne involves its interaction with various molecular targets. The compound’s alternating double and triple bonds allow it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. Its reactivity with biological molecules can lead to the formation of reactive intermediates that may exert biological effects.
Comparación Con Compuestos Similares
(E),(E)-Hexa-2,4-diene-1-yne: A shorter analog with similar reactivity but different physical properties.
(E),(E)-Deca-4,6,8-triene-2-yne: A longer analog with additional double bonds, leading to different chemical behavior.
Uniqueness: (E),(E)-Octa-3,5,7-triene-1-yne is unique due to its specific chain length and the positioning of its double and triple bonds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
53477-04-6 |
|---|---|
Fórmula molecular |
C8H6 |
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
(3E,5E)-octa-3,5-dien-1,7-diyne |
InChI |
InChI=1S/C8H6/c1-3-5-7-8-6-4-2/h1-2,5-8H/b7-5+,8-6+ |
Clave InChI |
ZFZDQOLMOIFFRX-KQQUZDAGSA-N |
SMILES isomérico |
C#C/C=C/C=C/C#C |
SMILES canónico |
C#CC=CC=CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


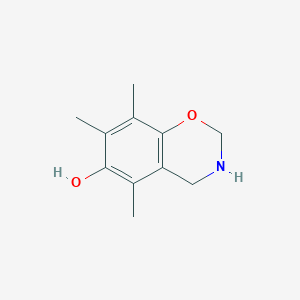
![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)
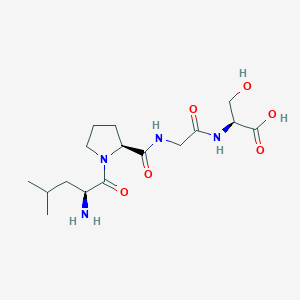
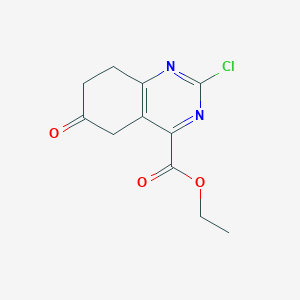

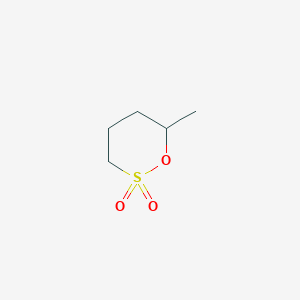
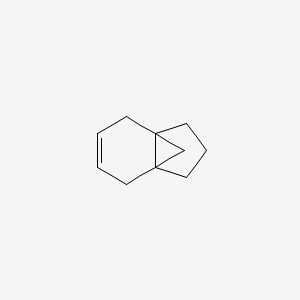
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)
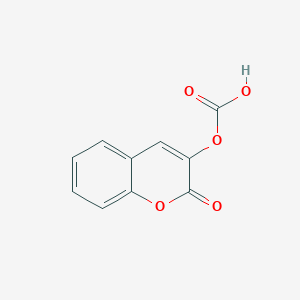
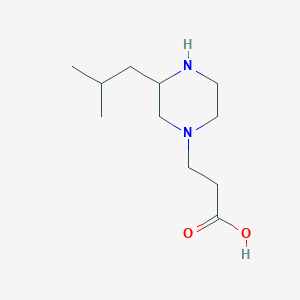
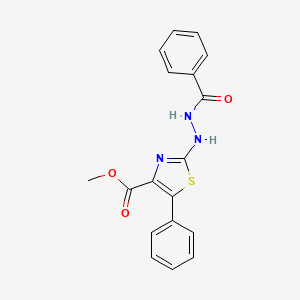
![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)

